molecular formula C18H30ClNO3 B141115 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride CAS No. 437651-44-0

4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride

Cat. No.: B141115
CAS No.: 437651-44-0
M. Wt: 343.9 g/mol
InChI Key: HEXBWGNCINCLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride involves the reaction of 4-hydroxybenzoic acid with 3-(dibutylamino)propyl chloride under basic conditions. The reaction typically proceeds as follows:

    Step 1: 4-hydroxybenzoic acid is dissolved in a suitable solvent such as ethanol.

    Step 2: 3-(dibutylamino)propyl chloride is added to the solution.

    Step 3: A base, such as sodium hydroxide, is added to facilitate the reaction.

    Step 4: The reaction mixture is heated to reflux for several hours.

    Step 5: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Diethylamino)propoxy]benzoic Acid Hydrochloride
  • 4-[3-(Dimethylamino)propoxy]benzoic Acid Hydrochloride
  • 4-[3-(Dipropylamino)propoxy]benzoic Acid Hydrochloride

Uniqueness

4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride is unique due to its specific structural features, which confer distinct biochemical properties. The presence of the dibutylamino group enhances its lipophilicity and interaction with hydrophobic targets, making it particularly useful in certain biochemical and pharmaceutical applications .

Properties

IUPAC Name

4-[3-(dibutylamino)propoxy]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21;/h8-11H,3-7,12-15H2,1-2H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXBWGNCINCLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437679
Record name 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437651-44-0
Record name Benzoic acid, 4-[3-(dibutylamino)propoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=437651-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride in the synthesis of dronedarone?

A1: this compound serves as a crucial building block in the synthesis of dronedarone []. The paper describes a multi-step synthesis where this compound is first converted to its respective acyl chloride, which then reacts further to ultimately yield dronedarone. The described synthesis highlights the importance of this specific compound as a direct precursor in the process.

Q2: Are there alternative synthesis routes for dronedarone that do not utilize this compound?

A2: While the provided research [] focuses on a specific synthetic route utilizing this compound, exploration of alternative synthetic pathways for dronedarone falls outside the scope of this paper. Further research in chemical synthesis literature would be needed to investigate alternative approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.